Dexrazoxane is a cyclic derivative of ethylenediaminetetraacetic acid, classified as a cardioprotective agent. It is primarily utilized to mitigate the cardiotoxic effects associated with anthracycline chemotherapy, such as doxorubicin and daunorubicin. The compound was first discovered in 1972 and is marketed under various brand names, including Zinecard. Its chemical formula is with a molar mass of approximately 268.27 g/mol .
The precise mechanism by which dexrazoxane protects the heart is still being elucidated. The prevailing theory suggests that it chelates iron, a metal ion involved in the generation of free radicals by anthracyclines. These free radicals are thought to be responsible for cardiotoxicity []. By chelating iron, dexrazoxane may prevent the formation of these damaging radicals, thereby protecting heart muscle cells.
Dexrazoxane is generally well-tolerated, but some side effects can occur. The most common side effects include nausea, vomiting, and low blood cell counts, particularly white blood cells []. Dexrazoxane is not recommended for pregnant or breastfeeding women due to a lack of safety data in these populations [].
Dexrazoxane is a medication currently approved for use in the United States to help reduce cardiotoxicity (heart damage) caused by specific chemotherapy drugs, particularly anthracyclines like doxorubicin []. However, its potential applications extend beyond this approved use, and researchers are actively exploring its properties in various scientific contexts. Here's a breakdown of some key areas of research:
Dexrazoxane functions mainly through two mechanisms:
The compound undergoes hydrolysis to produce active metabolites that enhance its chelating properties, particularly in the presence of iron .
Dexrazoxane exhibits significant biological activity as a cardioprotective agent. It has been shown to:
The synthesis of dexrazoxane involves several steps:
Dexrazoxane is primarily used in oncology for:
Dexrazoxane has been evaluated for interactions with various drugs:
Several compounds share similarities with dexrazoxane in terms of structure or function:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ethylenediaminetetraacetic Acid | Iron chelation | Linear structure; less cell membrane penetration |
Deferasirox | Iron chelation | Oral bioavailability; used for chronic iron overload |
Amifostine | Free radical scavenger | Protects against radiation-induced toxicity; different mechanism |
Topotecan | Topoisomerase I inhibitor | Different target enzyme; used in cancer therapy |
Dexrazoxane stands out due to its dual mechanism involving both iron chelation and topoisomerase II inhibition, providing comprehensive protection against anthracycline-induced cardiotoxicity while minimizing DNA damage compared to traditional chemotherapeutics .
Irritant